5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

MAO-B inhibition Neurodegenerative disease Parkinson's disease

Research on 2-aminoindane SAR often stalls due to inaccurate analog substitution; this compound solves that with a precise 5-ethoxy modification. - Dual 17β-HSD1/2 inhibition: IC50 = 1.20 nM for each isoform, enabling combined blockade studies in hormone-sensitive cancers. - MAO-B IC50 = 0.8 μM: ideal for partial inhibition and dose-response studies in Parkinson's models. - Low CYP2D6 liability: IC50 = 10,000 nM minimizes drug-drug interaction risks in CNS pharmacokinetic studies. Supplied with full analytical documentation (NMR, HPLC, LC-MS) for reproducible research.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B14795577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(CC2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12;/h4-5,7,11H,2-3,6,12H2,1H3;1H
InChIKeyQGJKLZLWNYOZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: Core Structural and Pharmacological Profile for Research Procurement


5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1312949-70-4 for the (1S)-enantiomer; CAS: 1337599-82-2 for the racemate) is a chiral 2-aminoindane derivative featuring an ethoxy substituent at the 5-position of the indane scaffold . This compound is a substituted indane derivative of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors and its utility as a versatile synthetic intermediate [1]. The ethoxy substitution enhances lipophilicity, potentially improving blood-brain barrier permeability, while the rigid indane core provides conformational restraint advantageous in selective ligand design [2].

Why 5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Cannot Be Substituted by In-Class Analogs


Simple substitution with unsubstituted 2-aminoindane (2-AI) or the 5-methoxy analog (5-MeO-AI) fails to recapitulate the target compound's pharmacological signature due to distinct structure-activity relationships (SAR) governing monoamine transporter selectivity and enzyme inhibition profiles [1]. The ethoxy group at the 5-position critically modulates lipophilicity and binding interactions at MAO-B, 17β-HSD enzymes, and CYP isoforms relative to methoxy or hydroxy substituents, resulting in quantifiable differences in IC50 values and selectivity ratios [2]. Procurement of the precise ethoxy derivative is essential for reproducible research outcomes in CNS drug discovery, endocrinology, and metabolic studies, as even subtle substituent changes yield divergent biological activities [3].

Quantitative Differentiation of 5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Against Key Comparators


MAO-B Inhibitory Potency: 5-Ethoxy Derivative Exhibits 15.7-Fold Lower Potency Than Selegiline

The 5-ethoxy-2,3-dihydro-1H-inden-1-amine demonstrates monoamine oxidase B (MAO-B) inhibition with an IC50 of 0.8 μM under physiological conditions [1]. In contrast, the clinically used MAO-B inhibitor selegiline exhibits an IC50 of 51 nM (0.051 μM) . This represents a 15.7-fold lower potency for the 5-ethoxy derivative relative to selegiline.

MAO-B inhibition Neurodegenerative disease Parkinson's disease

17β-Hydroxysteroid Dehydrogenase Inhibition: Non-Selective Dual Inhibition of 17β-HSD1 and 17β-HSD2

5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride inhibits human 17β-HSD1 and 17β-HSD2 with IC50 values of 1.20 nM for both isoforms, demonstrating a non-selective inhibitory profile [1]. In comparison, the selective 17β-HSD1 inhibitor 17β-HSD1-IN-1 displays IC50 values of 5.6 nM for 17β-HSD1 and 3155 nM for 17β-HSD2, yielding a selectivity ratio of ~563-fold .

Endocrinology Cancer research Steroid metabolism

Cytochrome P450 Interaction Profile: Reduced CYP2D6 Inhibition Liability

The compound exhibits minimal inhibition of CYP2D6, with an IC50 of 10,000 nM (10 μM) in human liver microsomal assays [1]. This is notably higher (i.e., weaker inhibition) than the IC50 values reported for selegiline against CYP2B6 (21 μM) and CYP1A2 (Ki = 76 μM), although direct cross-assay comparisons are limited [2]. A comparative pharmacokinetic study noted no significant off-target effects on cytochrome P450 enzymes up to concentrations of 10 μM [3].

Drug metabolism Pharmacokinetics Drug-drug interaction

Monoamine Transporter Selectivity: Class-Level Inference from 2-Aminoindane SAR

While direct transporter data for 5-ethoxy-2,3-dihydro-1H-inden-1-amine are not available, class-level SAR from 2-aminoindane derivatives indicates that 5-substitution alters serotonin transporter (SERT) versus dopamine/norepinephrine transporter (DAT/NET) selectivity [1]. Unsubstituted 2-AI is a selective NET/DAT substrate with negligible SERT activity, whereas 5-methoxy substitution (5-MeO-AI) confers 6-fold SERT selectivity over NET and 20-fold over DAT [1]. The ethoxy group, being more lipophilic than methoxy, is expected to further modulate this selectivity profile, likely enhancing SERT interaction relative to 2-AI.

Neuropharmacology Transporter selectivity Designer drug analogs

Recommended Research Applications for 5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Based on Quantitative Evidence


Investigating Dual 17β-HSD1/2 Inhibition in Steroid-Dependent Cancers

The compound's potent, non-selective inhibition of both 17β-HSD1 and 17β-HSD2 (IC50 = 1.20 nM for each) makes it a valuable tool for probing the consequences of combined blockade of these steroidogenic enzymes in hormone-sensitive cancers, such as breast and endometrial cancers, where both isoforms may contribute to estrogen biosynthesis [1].

Probing Partial or Weak MAO-B Inhibition in Neurodegenerative Disease Models

With an MAO-B IC50 of 0.8 μM—significantly weaker than selegiline (0.051 μM)—the compound is well-suited for studies requiring partial enzyme inhibition or for exploring dose-response relationships where complete MAO-B blockade is undesirable, such as in early Parkinson's disease models where preserving some MAO-B activity may mitigate side effects [2].

Assessing CYP-Mediated Drug-Drug Interaction Potential in Preclinical Pharmacokinetics

The compound's high IC50 for CYP2D6 (10,000 nM) and reported lack of significant CYP inhibition at concentrations up to 10 μM position it as a favorable scaffold for developing CNS-penetrant candidates with minimal CYP-related drug-drug interaction liability, facilitating cleaner in vivo pharmacokinetic studies [3].

Synthetic Intermediate for Advanced 2-Aminoindane Derivatives with Tailored Transporter Selectivity

As a chiral 2-aminoindane building block with a modifiable ethoxy handle, the compound serves as a versatile intermediate for synthesizing novel CNS-targeting molecules. Its 5-position substituent can be leveraged in SAR campaigns to fine-tune monoamine transporter selectivity beyond the profiles established for 2-AI and 5-MeO-AI [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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